molecular formula C16H18O2S B1671251 1,3,5-Trimethyl-2-(4-methylphenyl)sulfonylbenzene CAS No. 5184-64-5

1,3,5-Trimethyl-2-(4-methylphenyl)sulfonylbenzene

Cat. No. B1671251
CAS RN: 5184-64-5
M. Wt: 274.4 g/mol
InChI Key: CGPHOZWFSFNOEQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-(4-methylphenyl)sulfonylbenzene, also known as ESI-05, is a chemical compound with the molecular formula C16H18O2S . It has a molecular weight of 274.4 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene . The InChI string is InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.4 g/mol . It has an XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 274.10275099 g/mol . The topological polar surface area is 42.5 Ų .

properties

IUPAC Name

1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHOZWFSFNOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297630
Record name NSC116966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-2-(4-methylphenyl)sulfonylbenzene

CAS RN

5184-64-5
Record name NSC116966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC116966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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